molecular formula C10H23O2PS2 B1668200 Cadusafos CAS No. 95465-99-9

Cadusafos

Cat. No. B1668200
CAS RN: 95465-99-9
M. Wt: 270.4 g/mol
InChI Key: KXRPCFINVWWFHQ-UHFFFAOYSA-N
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Description

Cadusafos is a synthetic organic thiophosphate compound and an organophosphate acetylcholinesterase inhibitor that is used as a pesticide . It is characterized as a volatile and persistent clear liquid, and exposure occurs by inhalation, ingestion, or contact .


Synthesis Analysis

The synthesis of Cadusafos can be performed via the substitution reaction of O-ethyl phosphoric dichloride and two equivalents of 2-butanethiol . A study aimed to develop an exposomic approach to identify urinary metabolites of organophosphate (OP) pesticides, specifically cadusafos and prothiofos metabolites, using an original metabolome dataset generated from animal experiments .


Molecular Structure Analysis

The molecular formula of Cadusafos is C10H23O2PS2 . The molecular weight is 270.4 g/mol . The IUPAC name is 2-[butan-2-ylsulfanyl (ethoxy)phosphoryl]sulfanylbutane . The InChI is InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 .


Chemical Reactions Analysis

Cadusafos is an inhibitor of the enzyme acetylcholinesterase . This enzyme binds to acetylcholine and cleaves it into choline and acetate . Cadusafos is also subject to enzymatic hydrolysis .


Physical And Chemical Properties Analysis

Cadusafos is characterized as a volatile and persistent clear liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 332.2±25.0 °C at 760 mmHg, and a flash point of 154.7±23.2 °C .

Scientific Research Applications

Agricultural Nematode Control

Cadusafos is widely used as a nematicide in agriculture to control plant-parasitic nematodes. Its effectiveness in reducing nematode populations in crops like cotton and citrus has been documented. For instance, studies have shown that Cadusafos, when combined with silicon, can effectively suppress the nematode Meloidogyne incognita .

Soil Fumigation

As a soil fumigant, Cadusafos is applied to control a variety of soil-borne pests. It has been evaluated for its efficacy in controlling the citrus nematode Tylenchulus semipenetrans, leading to increased yield and fruit maturity in lemon trees .

Pest Control in Various Crops

Cadusafos is used to manage soil-borne pests in a range of crops, including fruits, vegetables, and others. It is known for its broad-spectrum insecticidal and nematicidal properties, making it a valuable tool for farmers seeking to protect their crops from pests .

Environmental Impact Studies

Research into the environmental impact of Cadusafos has revealed its significant negative effects on non-target soil organisms such as earthworms. These studies are crucial for understanding the ecological risks associated with its use and for developing safer pest control methods .

Market Analysis and Trends

The Cadusafos market has been analyzed for its size, growth, and trends. The global market size was valued at USD 2 million in 2020 and is projected to reach USD 3.6 million by 2031, growing at a CAGR of 4.7% during the forecast period .

Regulatory and Safety Assessments

Cadusafos is subject to regulatory and safety assessments to ensure its responsible use. Safety data sheets provide detailed information on its handling, risks, and protective measures to mitigate potential health hazards .

Mechanism of Action

Target of Action

Cadusafos primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Cadusafos acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, Cadusafos prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation disrupts the transmission of signals in the nervous system .

Biochemical Pathways

The main pathway of metabolism for Cadusafos involves the cleavage of the thio-(sec-butyl) group, forming two primary products: Sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediate compounds are then further degraded into several metabolites .

Pharmacokinetics

Cadusafos exhibits high bioavailability, with 90-100% of the compound being absorbed into the body . It is metabolized extensively, with over 90% of the compound being metabolized into hydroxy sulfones, phosphorothioic, and sulfonic acids .

Result of Action

The inhibition of acetylcholinesterase by Cadusafos leads to a disruption in the transmission of signals in the nervous system. This disruption is what makes Cadusafos effective as an insecticide and nematicide, as it can lead to paralysis and death in insects and nematodes .

Action Environment

Cadusafos is a volatile and persistent clear liquid that can be used on food crops such as tomatoes, bananas, and chickpeas . It is highly toxic to nematodes, earthworms, and birds . It poses no carcinogenic risk to humans . Exposure can occur through inhalation, ingestion, or contact with the skin . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .

Safety and Hazards

Exposure to Cadusafos occurs by inhalation, ingestion, or contact . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

The Cadusafos market presents promising opportunities for stakeholders across the agricultural value chain . With a growing global population and increasing food demand, there is a heightened focus on maximizing agricultural output . Cadusafos, as an integral component of pest management strategies, aligns with the sustainable intensification of agriculture .

Relevant Papers Several papers have been published on Cadusafos. One study investigated the effect of a Cadusafos-degrading microbial agent (CDMA) prepared using Sphingobium sp . Another paper discussed the effects of biochar amendment on the sorption, dissipation, and uptake of fenamiphos and cadusafos nematicides in sandy soil .

properties

IUPAC Name

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane
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InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3
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InChI Key

KXRPCFINVWWFHQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)SP(=O)(OCC)SC(C)CC
Source PubChem
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Molecular Formula

C10H23O2PS2
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DSSTOX Substance ID

DTXSID7037505
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Molecular Weight

270.4 g/mol
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Physical Description

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline]
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Boiling Point

BP: 112-114 °C at 0.8 mm Hg
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Flash Point

129.4 °C (Seta closed cup)
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Solubility

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.
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Density

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L)
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Vapor Pressure

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
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Product Name

Cadusafos

Color/Form

Colorless to yellow liquid, Light to dark-gray amorphous granules

CAS RN

95465-99-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cadusafos exert its insecticidal and nematicidal effects?

A1: Cadusafos works by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects and nematodes. [] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately disrupting nervous system function. [, ]

Q2: Does the inhibition of acetylcholinesterase by Cadusafos affect non-target organisms?

A2: While Cadusafos primarily targets pests and nematodes, its impact on non-target organisms, including beneficial soil microorganisms, is a concern. Research has shown that Cadusafos can negatively affect microbial activity and diversity in soil. []

Q3: What is the molecular formula and weight of Cadusafos?

A3: Cadusafos is represented by the molecular formula C10H22O2PS2 and has a molecular weight of 266.4 g/mol.

Q4: Is there spectroscopic data available for Cadusafos?

A4: While the provided research papers don't include detailed spectroscopic data, analytical techniques such as gas chromatography (GC) are commonly used to detect and quantify Cadusafos residues in various matrices, including soil, water, and plant tissues. [, , , , ]

Q5: How does the application method influence the persistence and uptake of Cadusafos in plants?

A5: Research suggests that the application method significantly impacts the persistence and uptake of Cadusafos. For example, spot treatments in tomato crops led to higher residue levels in roots and shoots compared to broadcast or furrow application. []

Q6: How does the presence of other agricultural amendments like NPK fertilizers and farmyard manure affect the persistence of Cadusafos in soil?

A6: Studies have shown that the presence of other agricultural amendments can influence the persistence of Cadusafos in soil. For instance, farmyard manure at higher rates enhanced its persistence, while NPK fertilizers decreased its persistence. []

Q7: How persistent is Cadusafos in the soil environment?

A7: Cadusafos exhibits variable persistence in different soil types, influenced by factors like organic matter content, clay content, and microbial activity. [, ] In alluvial soil, it was found to be more persistent than carbosulfan and triazophos. []

Q8: Can repeated applications of Cadusafos lead to enhanced degradation?

A8: Yes, research indicates that repeated applications of Cadusafos can lead to enhanced biotransformation and cross-adaptation, potentially reducing its efficacy over time. []

Q9: Does biochar amendment influence the degradation and uptake of Cadusafos?

A9: Studies have shown that biochar amendment to soil can significantly alter the sorption and degradation dynamics of Cadusafos. Biochar increased its sorption capacity, reducing its bioavailability and uptake by plants. []

Q10: How does Cadusafos move and leach in different soil types?

A10: The movement and leaching of Cadusafos vary depending on the soil type. For example, leaching was found to be highest in red soil, followed by alluvial soil, and lowest in black soils. []

Q11: What are the environmental concerns associated with Cadusafos use?

A11: The leaching of Cadusafos into groundwater and surface water is a significant concern, particularly in tropical regions with high rainfall and permeable soils. [, ]

Q12: What is the toxicity profile of Cadusafos?

A12: Cadusafos is classified as highly hazardous to human health (Class I pesticide) and dangerous to the environment. [] It is an acetylcholinesterase inhibitor and can cause adverse effects on the nervous system. []

Q13: What are some potential alternatives to Cadusafos for nematode control?

A13: Researchers are exploring alternative nematode control methods, including the use of biocontrol agents like Trichoderma spp. and Bacillus spp., as well as resistant rootstocks for crops like cucumber. [, , ]

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